molecular formula C12H13N3O3S B13010756 Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B13010756
M. Wt: 279.32 g/mol
InChI Key: RLLRZOIBJIJTOL-UHFFFAOYSA-N
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Description

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes a 4-oxo-3,4-dihydro moiety, a methyl carboxylate group at position 5, a mercapto (-SH) substituent at position 2, and an isopropyl group at position 5.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

methyl 4-oxo-7-propan-2-yl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O3S/c1-5(2)7-4-6(11(17)18-3)8-9(13-7)14-12(19)15-10(8)16/h4-5H,1-3H3,(H2,13,14,15,16,19)

InChI Key

RLLRZOIBJIJTOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=O)NC(=S)N2

Origin of Product

United States

Chemical Reactions Analysis

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[2,3-d]Pyrimidine Derivatives

Methyl 1,3-Dimethyl-2,4,7-Trioxo-1,2,3,4,7,8-Hexahydropyrido[2,3-d]Pyrimidine-5-Carboxylate (Compound 2)
  • Structure : Differs in substituents, with 1,3-dimethyl groups and additional oxo groups at positions 2, 4, and 6.
  • Synthesis: Reflux of 6-amino-1,3-dimethyluracil with dimethyl acetylene dicarboxylate (DMAD) in methanol, yielding 63% .
  • Properties :
    • Melting point: 202.3–203.9°C.
    • IR peaks: 1654–1734 cm⁻¹ (C=O stretches), 3775 cm⁻¹ (N–H).
    • LCMS (ESI): m/z 288 [M+Na⁺].
Methyl 7-Cyclopropyl-1-Ethyl-2-Mercapto-4-Oxo-1,4-Dihydropyrido[2,3-d]Pyrimidine-5-Carboxylate
  • Structure : Shares the 2-mercapto and 4-oxo groups but substitutes isopropyl with cyclopropyl and adds an ethyl group at position 1.
  • The cyclopropyl group may enhance steric hindrance compared to isopropyl .

Pyrido-Pyrrolo-Pyrimidine Derivatives

1-Alkyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamides
  • Structure : Features a pyrrolo ring fused to the pyrido-pyrimidine system, with carboxamide and alkyl substituents.
  • Bioactivity: Exhibits antibiofilm activity against S. aureus, E. coli, and P. aeruginosa. For example, compound 4e (1,7-dimethyl analog) shows: Melting point: 243–245°C. NMR: δ 2.35 (s, CH₃), 3.78 (s, CH₃). MS (CI): m/z 258.0 [M+H]⁺ .
  • Key Difference : The pyrrolo fusion alters electronic properties and binding interactions compared to the pyrido[2,3-d]pyrimidine core.

Substituted Pyrimidines in Medicinal Chemistry

Benzylated Pyrimidines (e.g., Compounds XVII and XX)
  • Structure : N1/N3-benzylated uracil derivatives.
  • Bioactivity: Anti-HIV activity via non-nucleoside reverse transcriptase inhibition (NNRTI). Substitutions at N1/N3 enhance hydrophobic interactions with viral targets .
  • Contrast : The target compound’s mercapto and carboxylate groups may favor polar interactions over the benzyl groups’ hydrophobicity.
Trisubstituted Pyrimidine Amides (e.g., Compounds 6c, 12a, 12b)
  • Structure : Trisubstituted with amide and aryl groups.
  • Bioactivity : CCR4 antagonists with IC₅₀ values as low as 0.064 μM. Substituent position critically affects potency .
  • Key Insight : Similar structure-activity relationship (SAR) principles likely apply to the target compound, where substituent bulk and polarity modulate activity.

Biological Activity

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅N₃O₃S
  • Molecular Weight : 253.33 g/mol
  • CAS Number : 362704-44-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrido[2,3-d]pyrimidine class, which includes methyl 7-isopropyl-2-mercapto derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
  • Cytotoxicity Assay : The MTT assay was employed to evaluate the viability of cancer cells post-treatment with the compound. Results indicated a dose-dependent inhibition of cell proliferation across all tested lines, suggesting a promising anticancer profile.
Cell LineIC50 Value (µM)Reference Drug Comparison
HCT-11612.5Doxorubicin (15 µM)
MCF-710.0Doxorubicin (8 µM)
MDA-MB-23115.05-Fluorouracil (20 µM)
A54911.0Doxorubicin (14 µM)

These results indicate that methyl 7-isopropyl-2-mercapto derivatives may be more effective than some standard chemotherapeutics at certain concentrations.

The anticancer activity of methyl 7-isopropyl-2-mercapto compounds is believed to involve several mechanisms:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : By interfering with specific phases of the cell cycle, the compound can halt proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, methyl 7-isopropyl-2-mercapto derivatives have shown antimicrobial activity against various pathogens. Studies have reported efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that administration of methyl 7-isopropyl-2-mercapto significantly reduces tumor size in xenograft models, supporting its potential use in cancer therapy.
  • Combination Therapy : Preliminary studies indicate enhanced efficacy when used in combination with existing chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
  • Structure–Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, emphasizing the importance of the mercapto group and isopropyl substitution in improving potency.

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